1-(Furan-2-yl)-1H-imidazole
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Overview
Description
1-(2-Furyl)-1H-imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-furylamine with glyoxal in the presence of an acid catalyst can yield 1-(2-Furyl)-1H-imidazole. Another method involves the use of metal catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-(2-Furyl)-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan and imidazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
1-(2-Furyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
5-(Hydroxymethyl)furfural: A furan derivative with applications in the production of biofuels and renewable chemicals.
2-Furylacrylic Acid: A furan derivative used in the synthesis of polymers and other materials
Uniqueness of 1-(2-Furyl)-1H-imidazole: 1-(2-Furyl)-1H-imidazole stands out due to its unique structure combining both furan and imidazole rings. This dual-ring system imparts distinct chemical properties and reactivity, making it a versatile compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
191733-31-0 |
---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(furan-2-yl)imidazole |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |
InChI Key |
QXMHOHBYSAVSAG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)N2C=CN=C2 |
Canonical SMILES |
C1=COC(=C1)N2C=CN=C2 |
Synonyms |
1H-Imidazole,1-(2-furanyl)-(9CI) |
Origin of Product |
United States |
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